3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring, an oxadiazole ring, and a triazole ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones: These compounds share the oxadiazole and pyridine rings but differ in their overall structure.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives: These compounds contain the triazole ring and are known for their antioxidant properties.
Uniqueness
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of three different heterocyclic rings, which confer a wide range of chemical and biological properties
Biological Activity
The compound 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of the compound features two significant pharmacophores: a pyridinyl oxadiazole and a triazolyl phenyl moiety. This combination is hypothesized to enhance its biological efficacy through multiple mechanisms.
Property | Value |
---|---|
Molecular Formula | C16H16N6O2 |
Molecular Weight | 312.34 g/mol |
CAS Number | Not specified |
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown significant inhibition of COX enzymes, which are key players in inflammatory processes. The incorporation of the oxadiazole ring is believed to enhance COX inhibitory activity .
- Antiviral Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit antiviral properties against SARS-CoV-2. The compound's structural features may contribute to its effectiveness in inhibiting viral replication .
- Cytotoxicity : Preliminary assessments have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values for related compounds suggest a promising therapeutic index .
1. Anti-inflammatory Activity
A study focusing on similar oxadiazole derivatives demonstrated their ability to selectively inhibit COX enzymes with IC50 values in the nanomolar range. The introduction of the triazole moiety was found to enhance selectivity towards COX-2 over COX-1, suggesting a favorable side effect profile .
2. Anticancer Potential
Research evaluating the cytotoxic effects of oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition in cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The most active derivatives showed IC50 values as low as 20 nM against HDAC-1, indicating strong antitumor activity .
3. Antiviral Efficacy
In a recent antiviral profiling study, a related oxadiazole compound demonstrated an EC50 value of 4.7 µM against SARS-CoV-2 with a CC50 value of 21 µM, highlighting its potential as a lead compound for further development .
Properties
Molecular Formula |
C19H17N7O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17N7O2/c27-17(5-6-18-24-19(25-28-18)15-7-9-20-10-8-15)23-16-3-1-14(2-4-16)11-26-13-21-12-22-26/h1-4,7-10,12-13H,5-6,11H2,(H,23,27) |
InChI Key |
KFWYSULDUDSDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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